N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dichlorobenzyl cyanide with 2-aminothiazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2,4-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide
- N-[cyano(2,3-difluorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide
- N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-oxazol-2-yl)propanamide
Uniqueness
N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide is unique due to the presence of both the dichlorophenyl and thiazole groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-10-3-1-2-9(14(10)16)11(8-17)19-12(20)4-5-13-18-6-7-21-13/h1-3,6-7,11H,4-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRPIUSDMDOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)CCC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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